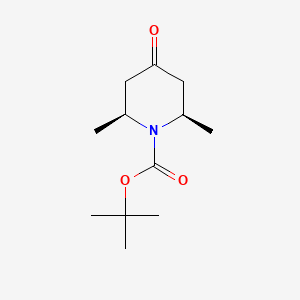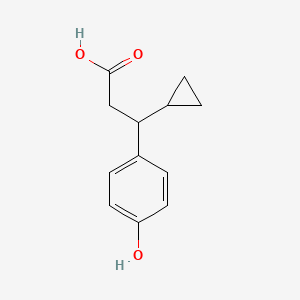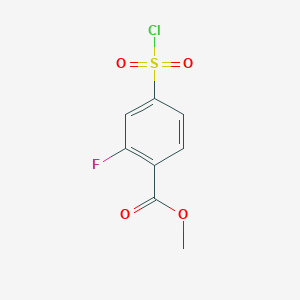![molecular formula C18H20N4O4S B1375033 tert-ブチル 5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート CAS No. 1201187-44-1](/img/structure/B1375033.png)
tert-ブチル 5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート
概要
説明
Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
三環式複素環の合成
この化合物は、三環式複素環の合成における試薬として用いられます . これらの複素環は、少なくとも1つの非炭素原子(ヘテロ原子)を含む3つの環構造であり、さまざまな化学反応において有用な場合があります。
キナーゼ阻害活性
この化合物は、キナーゼ阻害剤としての新規含窒素三環式化合物の調製において重要な役割を果たしています . キナーゼ阻害剤は、細胞内のシグナルを遮断(阻害)することにより、癌や炎症などの疾患の治療に有効です。
免疫学的状態の治療
この化合物を用いて合成された三環式化合物は、免疫学的状態の治療のための潜在的な治療応用を有しています . これらの状態は免疫系に関連し、これらの化合物は免疫系の応答を調節するのに役立ちます。
腫瘍学的状態の治療
同様に、これらの三環式化合物は、腫瘍学的状態の治療のための潜在的な治療薬として開発されています . 腫瘍学的状態は腫瘍や癌に関連し、これらの化合物は癌細胞の増殖を阻害するのに役立ちます。
ウパダシチニブの合成
この化合物は、ウパダシチニブ中間体2としても知られており、ウパダシチニブの合成および性質研究に使用できます . ウパダシチニブは、関節リウマチの治療に使用される薬剤です。
有機合成中間体
この化合物は、しばしば有機合成中間体として使用されます , さまざまな実験室研究プロセスや化学生産プロセスで使用できます。より複雑な有機化合物の形成に役立ちます。
作用機序
Target of Action
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2 , is primarily used in the synthesis of tricyclic heterocycles . These compounds have potential kinase inhibitory activity , suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases . .
特性
IUPAC Name |
tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJGYRFMXFNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201187-44-1 | |
| Record name | 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
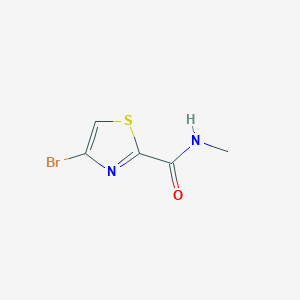
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
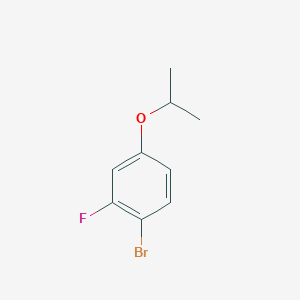

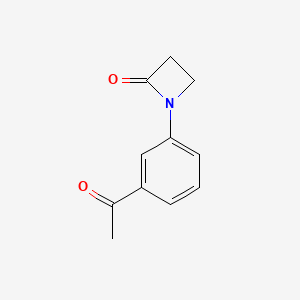
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
